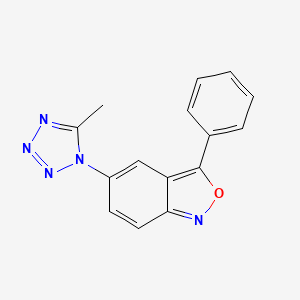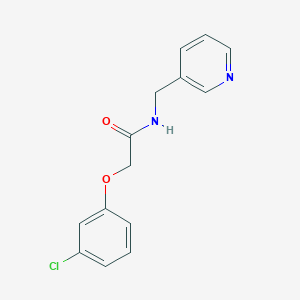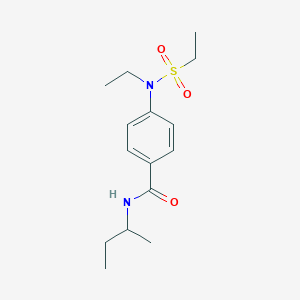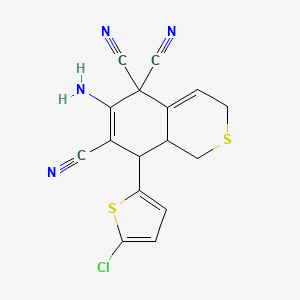
5-(5-methyl-1H-tetrazol-1-yl)-3-phenyl-2,1-benzoxazole
Overview
Description
5-(5-methyl-1H-tetrazol-1-yl)-3-phenyl-2,1-benzoxazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazole ring, a benzoxazole ring, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methyl-1H-tetrazol-1-yl)-3-phenyl-2,1-benzoxazole typically involves multi-step reactions. One common method starts with the preparation of nitroanilines, which are then converted into nitroacetanilide using acetic anhydride in dichloromethane. This intermediate is then transformed into nitro-substituted tetrazoles using titanium tetrachloride as a catalyst in dry acetonitrile, followed by treatment with sodium azide. The final step involves the reduction of the nitro group to form the desired tetrazole derivative using sodium borohydride in the presence of nickel acetate .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of commercially available reagents and catalysts would be optimized to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(5-methyl-1H-tetrazol-1-yl)-3-phenyl-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The nitro group in intermediates can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride in the presence of nickel acetate is commonly used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various tetrazole derivatives, amines, and substituted phenyl compounds, which can be further utilized in different applications .
Scientific Research Applications
5-(5-methyl-1H-tetrazol-1-yl)-3-phenyl-2,1-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antibacterial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(5-methyl-1H-tetrazol-1-yl)-3-phenyl-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function. The compound’s anti-inflammatory effects may be due to its inhibition of specific enzymes or signaling pathways involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1H-tetrazol-1-yl benzenamines
- 5-methyl-1H-tetrazol-1-yl acetic acid
- 5-methyl-1H-tetrazol-1-yl benzenedicarboxylic acid
Uniqueness
Compared to these similar compounds, 5-(5-methyl-1H-tetrazol-1-yl)-3-phenyl-2,1-benzoxazole stands out due to its unique combination of a tetrazole ring, benzoxazole ring, and phenyl group. This structural complexity allows it to participate in a wider range of chemical reactions and enhances its potential for various applications in research and industry .
Properties
IUPAC Name |
5-(5-methyltetrazol-1-yl)-3-phenyl-2,1-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c1-10-16-18-19-20(10)12-7-8-14-13(9-12)15(21-17-14)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXSRVCRXFERED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-FLUOROPHENYL)METHYL]-N-METHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4484626.png)
![2-[4-(METHYLSULFANYL)BENZENESULFONAMIDO]BENZAMIDE](/img/structure/B4484655.png)
![(2S)-2-{[6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]amino}propanoic acid](/img/structure/B4484662.png)
![4-(4-propoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B4484671.png)
![7-(3-thienyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4484672.png)
![allyl 4-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B4484682.png)

![N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B4484692.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4484698.png)

![N-[(4-chlorophenyl)methyl]-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B4484719.png)


![1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)PROPAN-1-ONE](/img/structure/B4484745.png)
